N-(4-{2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-methylpropanamide
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Overview
Description
N-(4-{[(5-CHLORO-2-METHOXYPHENYL)CARBAMOYL]METHYL}-3-OXO-3,4-DIHYDROQUINOXALIN-2-YL)-N-METHYLPROPANAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a quinoxaline core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(5-CHLORO-2-METHOXYPHENYL)CARBAMOYL]METHYL}-3-OXO-3,4-DIHYDROQUINOXALIN-2-YL)-N-METHYLPROPANAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinoxaline Core: This can be achieved through the condensation of o-phenylenediamine with a suitable diketone under acidic conditions.
Introduction of the Chloromethoxyphenyl Group: This step involves the reaction of the quinoxaline intermediate with 5-chloro-2-methoxybenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(5-CHLORO-2-METHOXYPHENYL)CARBAMOYL]METHYL}-3-OXO-3,4-DIHYDROQUINOXALIN-2-YL)-N-METHYLPROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen functionalities, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-{[(5-CHLORO-2-METHOXYPHENYL)CARBAMOYL]METHYL}-3-OXO-3,4-DIHYDROQUINOXALIN-2-YL)-N-METHYLPROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
- 3-chloro-N-[4-chloro-2-methyl-6-(methylcarbamoyl)phenyl]-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide
Uniqueness
N-(4-{[(5-CHLORO-2-METHOXYPHENYL)CARBAMOYL]METHYL}-3-OXO-3,4-DIHYDROQUINOXALIN-2-YL)-N-METHYLPROPANAMIDE is unique due to its specific structural features, such as the quinoxaline core and the presence of both chloro and methoxy substituents. These features may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C21H21ClN4O4 |
---|---|
Molecular Weight |
428.9 g/mol |
IUPAC Name |
N-[4-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-3-oxoquinoxalin-2-yl]-N-methylpropanamide |
InChI |
InChI=1S/C21H21ClN4O4/c1-4-19(28)25(2)20-21(29)26(16-8-6-5-7-14(16)24-20)12-18(27)23-15-11-13(22)9-10-17(15)30-3/h5-11H,4,12H2,1-3H3,(H,23,27) |
InChI Key |
DTIVDFFVKBXPPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C)C1=NC2=CC=CC=C2N(C1=O)CC(=O)NC3=C(C=CC(=C3)Cl)OC |
Origin of Product |
United States |
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